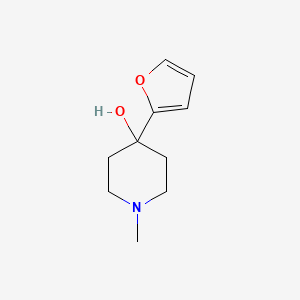

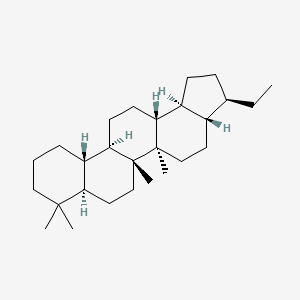

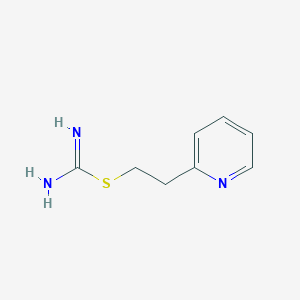

![molecular formula C10H20N2 B3282699 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine CAS No. 75532-84-2](/img/structure/B3282699.png)

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine

Overview

Description

“1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine” is an organic compound with the molecular formula C10H20N2 . It is also known by other names such as “15527-89-6” and "75532-84-2" . The compound has a molecular weight of 168.28 g/mol .

Molecular Structure Analysis

The compound has a complex structure with two stereocenters . The InChI string for the compound is “InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1” and the canonical SMILES string is "C1CCN2CCCC(C2C1)CN" . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.3 Ų and a complexity of 147 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 .Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine, have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density, which allows them to form highly stable chelating complexes with metallic surfaces through coordination bonding. This makes them valuable for applications in protecting metals against corrosion, particularly in challenging environments. The inclusion of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and complex formation capabilities (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline derivatives, particularly those incorporating 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine, have found applications in the development of optoelectronic materials. These compounds are used in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is crucial for creating novel optoelectronic materials with desirable properties such as enhanced luminescence and improved photo- and electroluminescence efficiency (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitubercular and Anticancer Agents

Quinoline hydrazone derivatives, which can be synthesized from quinoline scaffolds like 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine, have shown potent antitubercular and anticancer activities. These compounds' broad spectrum of biological and biochemical activities is supported by the synthetic flexibility of quinoline, allowing the creation of a large number of structurally varied hydrazone derivatives. The anticancer potential of these derivatives has been demonstrated across various cancer cell lines, indicating their significance in the development of new chemotherapeutic agents (Mandewale, Patil, Shedge, Dappadwad, & Yamgar, 2017).

properties

IUPAC Name |

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBDCEJEINRUML-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

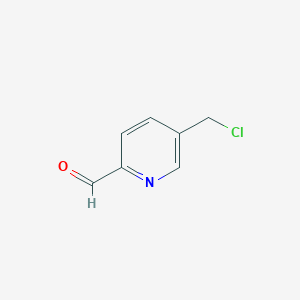

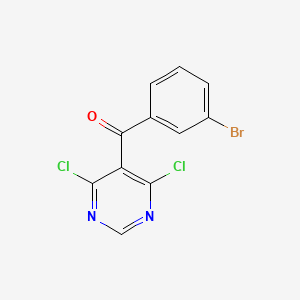

![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)